Camphorquinone

Catalog No.
S594715
CAS No.
10373-78-1
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camphorquinone

CAS Number

10373-78-1

Product Name

Camphorquinone

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3

InChI Key

VNQXSTWCDUXYEZ-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2=O)C)C

Synonyms

camphorquinone

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(=O)C2=O

Photoinitiator:

  • Camphorquinone is widely used as a photoinitiator in light-curing dental composites. )
  • When exposed to specific wavelengths of light, camphorquinone undergoes a chemical reaction that initiates the polymerization of resin monomers, leading to the hardening of the dental composite. )

Biomedical Applications:

  • Research is exploring the potential use of camphorquinone derivatives as photoinitiators in other biomedical applications such as tissue engineering and drug delivery. ResearchGate:
  • These derivatives are designed to address some limitations of camphorquinone, such as potential cytotoxicity and yellowing. ResearchGate:

Other Research Areas:

  • Camphorquinone is also being investigated for its potential antioxidant and anti-aging properties. )
  • However, more research is needed to fully understand these potential effects and their implications. )

Camphorquinone, also known as 2,3-bornanedione, is an organic compound derived from camphor. It appears as a yellow solid and is primarily utilized as a photoinitiator in dental composites, facilitating the curing process of these materials. The compound is synthesized through the oxidation of camphor using selenium dioxide, which introduces two carbonyl groups at the C(2) and C(3) positions of the camphor structure, making it more strained and reactive than its precursor, camphor itself .

  • Limited Data: While there is limited publicly available data on the specific hazards of camphorquinone, research suggests potential concerns like cytotoxicity (cell toxicity) and genotoxicity (DNA damage) [, ].
  • Further Research Needed: More research is needed to fully understand the potential health risks associated with camphorquinone exposure [, ].
Due to its unique structure. Notably, it can undergo hydrolysis catalyzed by enzymes such as 6-oxocamphor hydrolase. The compound has been extensively studied for its reactivity in organic synthesis, particularly in rearrangement reactions. For instance, allylation of camphorquinone can lead to regio- and stereoselective products. Additionally, it participates in iodine or bromine-mediated rearrangements that yield complex tricyclic systems .

Key Reactions:

  • Allylation: Camphorquinone reacts with allyl bromide in the presence of zinc to produce allylated products .
  • Skeletal Rearrangement: Under halogenation conditions, it can undergo significant skeletal rearrangements to form novel tricyclic structures .
  • Functional Group Transformations: The iodo products from rearrangements can be converted into azides and further functionalized via Huisgen cycloaddition reactions .

The primary method for synthesizing camphorquinone involves the oxidation of camphor using selenium dioxide. This reaction introduces the necessary carbonyl groups and converts camphor into camphorquinone. Alternative methods include aerial oxidation of bromocamphor in the presence of sodium iodide and dimethyl sulfoxide, which also yield camphorquinone but may involve different reaction conditions .

Common Synthesis Steps:

  • Oxidation with Selenium Dioxide: Camphor is treated with selenium dioxide under controlled conditions to yield camphorquinone.
  • Alternative Oxidative Methods: Using other oxidizing agents or conditions can also produce camphorquinone from various precursors.

Camphorquinone is predominantly used in dental materials as a photoinitiator for curing composites. Its ability to absorb light at specific wavelengths (notably around 468 nm) allows it to initiate polymerization processes effectively when exposed to blue light. Beyond dentistry, it finds applications in polymer chemistry and material science due to its photochemical properties

Studies on the interactions involving camphorquinone have focused on its role as a photoinitiator and its reactivity with various monomers during polymerization processes. The compound generates free radicals upon light exposure, which can initiate polymerization reactions with monomers, converting them into solid materials. This property is crucial for the effectiveness of dental composites and other polymer-based applications .

Camphorquinone shares structural similarities with several other compounds derived from terpenoids or related structures. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
CamphorParent compoundContains a single carbonyl group
3-OxocamphorSimilar backboneContains one carbonyl group at C(3)
2-CamphanolAlcohol derivativeContains hydroxyl group instead of carbonyl
IsoborneolRelated bicyclic compoundContains a hydroxyl group at C(2)

Camphorquinone is unique due to its dual carbonyl groups at C(2) and C(3), which enhance its reactivity compared to these similar compounds. This structural characteristic makes it particularly effective as a photoinitiator and allows for diverse chemical transformations not readily achievable with its analogs .

XLogP3

1.5

Melting Point

199.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 17 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 15 of 17 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

465-29-2
10373-78-1
2767-84-2

Wikipedia

(1R)-bornane-2,3-dione

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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